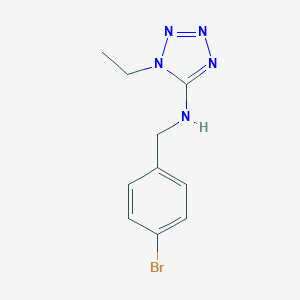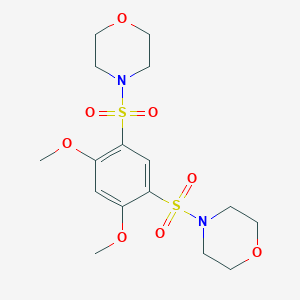
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol, also known as PTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. It is a sulfur-containing compound that belongs to the family of triazoles and has a pyridine ring attached to it.
Mecanismo De Acción
The mechanism of action of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol exerts its anticonvulsant and antioxidant effects by scavenging free radicals and reducing oxidative stress. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been shown to possess various biochemical and physiological effects. It has been found to possess anticonvulsant activity in animal models of epilepsy. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is also relatively inexpensive and readily available. However, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has some limitations for use in lab experiments. It is a highly reactive compound that can interact with other compounds in the system. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is also toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol-based therapies for the treatment of epilepsy and other neurological disorders. Another direction is the study of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol as a potential anticancer agent. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be further studied for its potential applications in the detection of metal ions in biological and environmental samples. Finally, the mechanism of action of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be synthesized through various methods, including the reaction of 3-amino pyridine with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide in ethanol. The resulting product is then refluxed with hydrazine hydrate to yield 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol.
Aplicaciones Científicas De Investigación
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. It has been found to possess anticonvulsant, antioxidant, and anti-inflammatory properties. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been used as a reagent for the detection of metal ions in biological and environmental samples. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been studied for its potential applications in cancer therapy.
Propiedades
Fórmula molecular |
C7H6N4S |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) |
Clave InChI |
GAYWCADKXYCKCG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C2=NC(=NN2)S |
SMILES |
C1=CC(=CN=C1)C2=NC(=S)NN2 |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=NN2)S |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)





![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)

